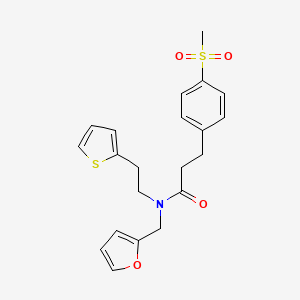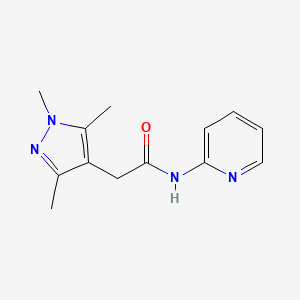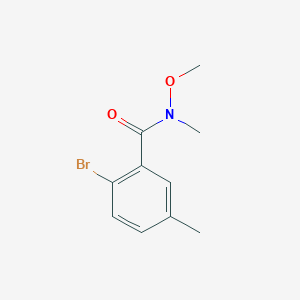
1,2,4-Triazatriphenylen-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazatriphenylen-3-ol, also known as TAP or TATO, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. TAP belongs to the family of triazoles and has a unique structure that makes it an attractive candidate for various research fields.
作用機序
The mechanism of action of 1,2,4-Triazatriphenylen-3-ol is not fully understood, but it is believed to involve the formation of coordination complexes with metal ions. This compound has been shown to selectively bind to certain metal ions, such as zinc and copper, and can be used to detect their presence in biological samples.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not known to have any harmful effects on living organisms. However, its effects on biochemical and physiological processes are still being studied.
実験室実験の利点と制限
One advantage of using 1,2,4-Triazatriphenylen-3-ol in lab experiments is its high selectivity for metal ions, which allows for accurate detection and measurement. However, this compound is not suitable for use in certain environments, such as highly acidic or basic conditions, and may not be effective for the detection of certain metal ions.
将来の方向性
Future research on 1,2,4-Triazatriphenylen-3-ol could focus on its potential applications in drug development, as well as its use in the synthesis of new materials for various applications. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on biochemical and physiological processes.
合成法
1,2,4-Triazatriphenylen-3-ol can be synthesized through a multistep process involving the reaction of 2,4,6-trichloro-1,3,5-triazine with 3-aminophenol. The resulting product is then subjected to further reactions to obtain this compound in high purity.
科学的研究の応用
1,2,4-Triazatriphenylen-3-ol has been found to have various applications in scientific research, including its use as a fluorescent probe for the detection of metal ions and as a scaffold for the development of new drugs. This compound has also been used in the synthesis of new materials for applications in optoelectronics and catalysis.
特性
IUPAC Name |
2H-phenanthro[9,10-e][1,2,4]triazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O/c19-15-16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)17-18-15/h1-8H,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXORNVYOBUOSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NNC(=O)N=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(2-fluorophenyl)-2-oxoethyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2947865.png)

![2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2947868.png)


![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2947873.png)


![5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2947878.png)
![(1R,2R,3S,4S)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)

![1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2947883.png)
![2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropanecarboxylicacid](/img/structure/B2947884.png)
![(E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2947885.png)